2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Overview
Description
2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a useful research compound. Its molecular formula is C16H15BrClNO2 and its molecular weight is 368.7 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is 366.99747 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Reactivity
- The structural analysis and reactivity of similar compounds, including various phthalimide derivatives, have been a focus of several studies. For example, N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide was prepared to explore intramolecular hydrogen-bonding and π interactions, which are crucial for understanding molecular stability and reactivity (Su-Qing Wang, F. Jian, Huan-Qiang Liu, 2008).
Synthesis and Functionalization
- Research on the functionalization of isoindole derivatives highlights the versatility of these compounds. The reaction of 2-(1-cyclohexen-1-yl)aniline and -6-methylaniline with phthalic anhydride has led to the formation of various substituted 1H-isoindole-1,3(2H)-diones, demonstrating the potential for creating a wide range of derivatives with different properties (R. Khusnitdinov, R. Sultanov, R. Gataullin, 2019).
Photophysical Properties
- The study of photophysical properties of ESIPT (excited-state intramolecular proton transfer) inspired fluorescent derivatives of isoindole, such as 2-(2-hydroxyphenyl)-6-methylimidazo[4,5-f]isoindole-5,7(1H,6H)-dione, has shown these compounds to be highly sensitive to solvent polarity and thermally stable up to 317°C. Such properties are crucial for applications in fluorescent probes and materials science (Mininath S. Deshmukh, N. Sekar, 2015).
Antibacterial Properties
- Isoindole derivatives have also been investigated for their antibacterial properties. A study synthesized a series of alkoxy isoindole-1,3-diones and tested them against various bacterial strains, indicating the potential of these compounds in developing new antibacterial agents (Maqbool Ahmed, Ranjana Sharma, D. P. Nagda, V. K. Salvi, G. L. Talesara, 2006).
Halogen Bonding and Supramolecular Structures
- The role of halogen substituents on the halogen bonding in isoindole derivatives has been explored, showing that the presence of halogen atoms significantly influences the formation of supramolecular architectures. This research is vital for understanding the crystal packing and molecular interactions of such compounds (A. Gurbanov, D. F. Mertsalov, et al., 2021).
Properties
IUPAC Name |
2-(4-bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-8-3-4-10-11(5-8)16(21)19(15(10)20)14-7-13(18)12(17)6-9(14)2/h3,6-7,10-11H,4-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZCECMNOSAULL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3C)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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